N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine
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Overview
Description
“{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” is an organic compound with the molecular formula C16H11ClN4O3S . It is a derivative of thiazole, characterized by the presence of an amino group (-NH2), a chlorophenyl group, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” can be analyzed using X-ray diffraction . The structure exhibits several notable properties, including its solid nature, solubility characteristics, and reactivity .
Chemical Reactions Analysis
The compound is known to be reactive towards nucleophilic substitution reactions . It has been found to compete with ATP and has a high affinity for the ATP binding pocket .
Physical and Chemical Properties Analysis
“{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” is a solid compound . It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory calculations were utilized for structural optimization and theoretical vibrational spectra interpretation. This research provides a foundation for understanding the compound's structural and vibrational properties (Shahana & Yardily, 2020).
Antibacterial Activity
- The compound has demonstrated antibacterial activity. Molecular docking studies suggest its potential for treating bacterial infections (Shahana & Yardily, 2020).
Antioxidant Activity
- Related thiazole analogues with urea, thiourea, and selenourea functionality have been synthesized and shown potent antioxidant activity, suggesting a similar potential for this compound (Reddy et al., 2015).
Central Nervous System Applications
- Compounds with similar structures have been explored for their central nervous system depressant activity and potential as anticonvulsants, indicating a possible area of application for this compound as well (Butler et al., 1984).
Antimicrobial and Anticancer Properties
- Compounds with a similar structure have shown promising results as antimicrobial and anticancer agents, highlighting a potential research direction for this compound (Hafez et al., 2016).
Molecular Docking Studies
- Molecular docking studies suggest that the compound could be beneficial as a molecular template for antiinflammatory activity, demonstrating its potential application in drug design (Ravula et al., 2016).
Future Directions
The compound “{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” could be a starting point for structure-based drug design of more potent and selective inhibitors . It shows how the structure of Cdk5 constrains the space of potential inhibitors and reveals a pocket unfilled in all of the structures .
Mechanism of Action
Mode of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways depending on their specific biological activity .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from modulation of signal transduction pathways to inhibition of microbial growth or tumor cell proliferation .
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S/c17-10-4-6-11(7-5-10)19-16-20-15(18)14(25-16)13(22)9-2-1-3-12(8-9)21(23)24/h1-8H,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRVBHMYUSGXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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